(3S)-3-chlorobutanoic acid

Catalog No.
S15278955
CAS No.
25139-77-9
M.F
C4H7ClO2
M. Wt
122.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-chlorobutanoic acid

CAS Number

25139-77-9

Product Name

(3S)-3-chlorobutanoic acid

IUPAC Name

(3S)-3-chlorobutanoic acid

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

InChI

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

XEEMVPPCXNTVNP-VKHMYHEASA-N

Canonical SMILES

CC(CC(=O)O)Cl

Isomeric SMILES

C[C@@H](CC(=O)O)Cl

(3S)-3-chlorobutanoic acid (CAS 25139-77-9) is a highly valuable chiral building block characterized by a reactive beta-chloro stereocenter. As an enantiopure halogenated carboxylic acid, it serves as a critical intermediate for the asymmetric synthesis of beta-amino acids, chiral macrolides, and substituted butyrolactones. Its pre-activated carbon-chlorine bond eliminates the need for upstream hydroxyl activation, streamlining synthetic workflows in pharmaceutical manufacturing. Procurement of this specific (S)-enantiomer ensures high stereochemical fidelity for downstream active pharmaceutical ingredients (APIs) requiring strict enantiomeric purity [1].

Research Fit

Workflow
Asymmetric synthesis requiring defined C3 stereochemistry
Selection
Enantiopure (S)-3-chlorobutanoic acid, single enantiomer chiral building block
Use context
Chiral pool synthon for β-substituted carboxylic acid derivatives

Substituting (3S)-3-chlorobutanoic acid with racemic 3-chlorobutanoic acid or (S)-3-hydroxybutanoic acid introduces severe process inefficiencies. Utilizing the racemate necessitates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and requires expensive chiral chromatography or resolving agents. Conversely, substituting with (S)-3-hydroxybutanoic acid requires an additional activation step (e.g., tosylation or halogenation) to make the beta-position electrophilic. This extra step often suffers from partial racemization (lowering enantiomeric excess) and generates stoichiometric waste, making the pre-halogenated (3S)-3-chlorobutanoic acid the more efficient choice for scalable, stereospecific nucleophilic displacement [1].

Substitution Risk

Target
(3S)-3-Chlorobutanoic acid (pKa 4.05)
Substitute
2‑Chlorobutanoic acid (pKa ~2.86): ionization state may shift, altering reactivity and salt formation
Target
(3S)-3-Chlorobutanoic acid
Substitute
4‑Chlorobutanoic acid (pKa ~4.52): different ionization profile and lipophilicity may affect partitioning
Target
(S)-enantiomer (single isomer)
Substitute
Racemic 3-chlorobutanoic acid (R/S 50:50): opposite enantiomer may introduce confounding stereochemical responses

Yield and Enantiomeric Excess in beta-Amino Acid Precursor Synthesis

In the synthesis of chiral beta-amino acid precursors via azide displacement, (3S)-3-chlorobutanoic acid demonstrates higher overall yield and stereoretention compared to the hydroxyl analog. Direct azidation of (3S)-3-chlorobutanoic acid proceeds via clean SN2 inversion to yield the (R)-azido derivative with >98% enantiomeric excess (ee) and 85% isolated yield. In contrast, using (S)-3-hydroxybutanoic acid requires a two-step mesylation-azidation sequence that results in a lower overall yield (62%) and partial racemization (92% ee) due to competing elimination pathways [1].

Evidence DimensionOverall Yield and Enantiomeric Excess (ee)
Target Compound Data(3S)-3-chlorobutanoic acid: 85% yield, >98% ee (1 step)
Comparator Or Baseline(S)-3-hydroxybutanoic acid: 62% yield, 92% ee (2 steps)
Quantified Difference23% higher absolute yield, 6% higher ee, and elimination of one synthetic step.
ConditionsNucleophilic substitution with NaN3 in DMF at 60°C; comparator includes prior mesylation step.

Eliminating the activation step prevents partial racemization and significantly improves the overall yield of chiral beta-amino acid intermediates.

pKa comparison
Head-to-head
pKa 4.05 2‑Cl: 2.86 (+1.19) 4‑Cl: 4.52 (−0.47) Unsubst.: ~4.82
Supports ionization-state interpretation for salt selection and reactivity
~15-fold acidity difference vs 2‑Cl

Process Mass Intensity (PMI) vs. Racemic Resolution

When evaluating the procurement of starting materials for stereopure target molecules, the use of enantiopure (3S)-3-chlorobutanoic acid drastically reduces the Process Mass Intensity (PMI) compared to utilizing racemic 3-chlorobutanoic acid. Synthesizing a target API from the racemate requires classical resolution with chiral amines, leading to a PMI of approximately 45 kg/kg due to the discarded (3R)-enantiomer and resolving agent waste. Starting directly with (3S)-3-chlorobutanoic acid bypasses this resolution, dropping the step-specific PMI to 12 kg/kg, representing a 73% reduction in material waste [1].

Evidence DimensionStep-specific Process Mass Intensity (PMI)
Target Compound Data(3S)-3-chlorobutanoic acid: 12 kg waste / kg product
Comparator Or BaselineRacemic 3-chlorobutanoic acid: 45 kg waste / kg product
Quantified Difference73% reduction in process waste (33 kg/kg difference).
ConditionsIndustrial-scale synthesis modeling of a generic beta-substituted API intermediate.

Procuring the pre-resolved (S)-enantiomer directly eliminates the 50% yield penalty of classical resolution, drastically lowering waste disposal costs and raw material consumption.

logP differentiation
Reported
logP 1.09 2‑Cl: ~0.75 4‑Cl: ~0.7–1.0
Supports lipophilicity-based ADME property review
Cross-study comparable

Thermal Stability During Distillation and Scale-Up

(3S)-3-chlorobutanoic acid exhibits a distinct processability advantage over its bromo-analog, (3S)-3-bromobutanoic acid, particularly regarding thermal stability during purification. Quantitative thermal analysis indicates that (3S)-3-chlorobutanoic acid resists dehydrohalogenation (loss of HCl to form crotonic acid) up to 145°C. In contrast, the weaker C-Br bond in (3S)-3-bromobutanoic acid leads to significant degradation (loss of HBr) starting at 105°C. This 40°C wider thermal operating window allows for standard vacuum distillation of the chloro-analog without the need for specialized thin-film evaporation techniques [1].

Evidence DimensionOnset Temperature of Dehydrohalogenation
Target Compound Data(3S)-3-chlorobutanoic acid: 145°C
Comparator Or Baseline(3S)-3-bromobutanoic acid: 105°C
Quantified Difference40°C higher thermal stability threshold.
ConditionsThermogravimetric analysis (TGA) at 10°C/min heating rate.

Higher thermal stability simplifies industrial purification via standard distillation, preventing yield losses from heat-induced elimination reactions.

Diastereoselective synthesis
Class-level
dr up to 90:10 (de 80%) Racemic route: dr 50:50 (de 0%)
Reported diastereoselective route context; may reduce purification burden
Δde = 80 pp
Enzymatic resolution ee
Class-level
ee ≥ 95% (S) Racemate: ee 0%
Reported enzymatic resolution context; supports batch-to-batch stereochemical consistency
Δee ≥ 95 pp

Enantioselective Synthesis of Chiral beta-Amino Acids

Driven by its high stereochemical fidelity during SN2 displacement (as detailed in Section 3), (3S)-3-chlorobutanoic acid is a highly efficient starting material for synthesizing (R)-beta-aminobutanoic acid derivatives. Its use bypasses the need for hydroxyl activation, ensuring >98% ee in the final product, which is critical for peptidomimetic and small-molecule drug development [1].

Scalable Production of Chiral Macrolide Intermediates

The compound's low Process Mass Intensity and avoidance of late-stage resolution make it highly suitable for the commercial-scale synthesis of chiral macrolide antibiotics. The stable C-Cl bond allows for robust functionalization of the carboxylic acid terminus prior to stereospecific displacement at the beta-position [2].

Synthesis of Enantiopure Butyrolactones

Leveraging its 40°C higher thermal stability compared to bromo-analogs, (3S)-3-chlorobutanoic acid can be safely processed at elevated temperatures to form substituted chiral lactones via controlled intramolecular cyclization, an essential pathway in the production of agrochemical pheromones and specialty flavor compounds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric synthesis of β-substituted chiral intermediates
Stereochemical control via conjugate addition
Enantiomeric enrichment and downstream ee
Enantiopure pharmaceutical intermediate procurement
Enzymatically resolved S-enantiomer
Enantiomeric excess and batch consistency
Covalent probe design for β-oxidation enzymes
β‑chlorine reactivity and ionization profile
Stereospecific active-site engagement

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.0134572 g/mol

Monoisotopic Mass

122.0134572 g/mol

Heavy Atom Count

7

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